molecular formula C7H12O2 B2403461 (1R,2R)-2-propylcyclopropane-1-carboxylic acid CAS No. 147228-50-0

(1R,2R)-2-propylcyclopropane-1-carboxylic acid

Cat. No.: B2403461
CAS No.: 147228-50-0
M. Wt: 128.171
InChI Key: VGXKFXUFNJJDGP-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-propylcyclopropane-1-carboxylic acid is an organic compound characterized by a

Scientific Research Applications

1. Plant Biology and Ethylene Production

The role of 1-aminocyclopropane-1-carboxylic acid (ACC), a molecule similar to (1R,2R)-2-propylcyclopropane-1-carboxylic acid, in plant biology is multifaceted. While being a precursor to ethylene, a crucial plant hormone, ACC itself participates in various biological processes. It can be conjugated to different derivatives, metabolized by bacteria to enhance plant growth and stress resilience, and is involved in sophisticated transport mechanisms to modulate ethylene responses. Intriguingly, some studies suggest ACC might function as a signaling molecule, independent of ethylene, indicating a more complex role in plant physiology than previously thought (Van de Poel & Van Der Straeten, 2014).

2. Extraction and Separation Technology

Research on carboxylic acids, akin to this compound, highlights their extraction from mixtures using organic compounds and supercritical fluids. Supercritical CO2, in particular, is an efficient, eco-friendly solvent for carboxylic acid extraction due to its non-toxic, non-flammable, and recoverable properties. This method offers a higher yield and simplicity, outperforming traditional separation techniques (Djas & Henczka, 2018).

3. Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids are pivotal as biorenewable chemicals and precursors for numerous industrial products. However, they can inhibit the microbes engineered for their production, even at low concentrations. This inhibition stems from their ability to disrupt cell membranes and alter internal pH. Insights into the effects of these acids on microbes like E. coli and Saccharomyces cerevisiae guide the development of more robust strains for industrial applications (Jarboe, Royce, & Liu, 2013).

4. Reaction Mechanisms and Synthetic Applications

The intramolecular reactions of α-diazocarbonyl compounds, which include structural analogs of this compound, have profound implications in synthetic chemistry. These reactions are instrumental in synthesizing complex natural products and intriguing polycyclic systems, offering a versatile toolkit for constructing diverse molecular architectures (Burke & Grieco, 1980).

Safety and Hazards

The safety information for “(1R,2R)-2-propylcyclopropane-1-carboxylic acid” includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P362 (Take off contaminated clothing and wash it before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Properties

IUPAC Name

(1R,2R)-2-propylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-3-5-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXKFXUFNJJDGP-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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